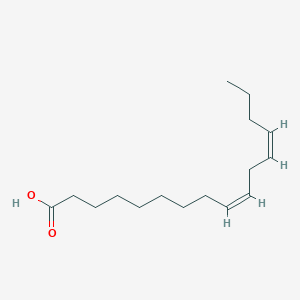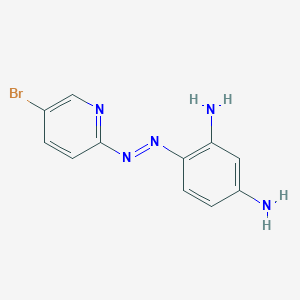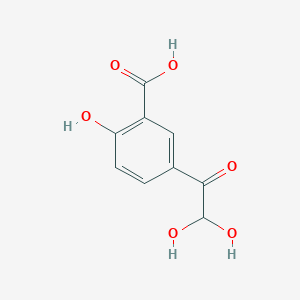
(+)-Butaclamol hydrochloride
Vue d'ensemble
Description
(+)-Butaclamol hydrochloride is a chemical compound known for its significant pharmacological properties. It is a potent antipsychotic agent and has been widely studied for its effects on the central nervous system. The compound is a hydrochloride salt form of butaclamol, which is a racemic mixture of two enantiomers. The (+)-enantiomer is the active form that exhibits the desired pharmacological effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Butaclamol hydrochloride involves several steps, starting from readily available starting materials. The key steps include the formation of the butaclamol core structure followed by the resolution of the racemic mixture to obtain the desired (+)-enantiomer. The final step involves the conversion of the free base to its hydrochloride salt form.
Formation of the Butaclamol Core: The initial step involves the synthesis of the butaclamol core through a series of chemical reactions, including cyclization and functional group transformations.
Resolution of Racemic Mixture: The racemic mixture of butaclamol is resolved using chiral resolution techniques to separate the (+)-enantiomer from the (-)-enantiomer.
Formation of Hydrochloride Salt: The free base of (+)-Butaclamol is then converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(+)-Butaclamol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can be employed to introduce different substituents into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic reagents such as amines or thiols can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
(+)-Butaclamol hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reference compound in the study of stereochemistry and chiral resolution techniques.
Biology: The compound is used to study the effects of antipsychotic agents on biological systems, particularly the central nervous system.
Medicine: this compound is studied for its potential therapeutic effects in treating psychiatric disorders such as schizophrenia.
Industry: The compound is used in the development of new pharmaceuticals and as a standard in quality control processes.
Mécanisme D'action
The mechanism of action of (+)-Butaclamol hydrochloride involves its interaction with dopamine receptors in the brain. It acts as a dopamine receptor antagonist, blocking the effects of dopamine and thereby exerting its antipsychotic effects. The compound primarily targets the D2 dopamine receptors, which are implicated in the pathophysiology of schizophrenia and other psychiatric disorders.
Comparaison Avec Des Composés Similaires
Similar Compounds
Haloperidol: Another potent antipsychotic agent that also acts as a dopamine receptor antagonist.
Chlorpromazine: A typical antipsychotic with a similar mechanism of action but different chemical structure.
Risperidone: An atypical antipsychotic that targets both dopamine and serotonin receptors.
Uniqueness of (+)-Butaclamol Hydrochloride
This compound is unique due to its high potency and selectivity for dopamine receptors. Unlike some other antipsychotic agents, it has a well-defined stereochemistry, with the (+)-enantiomer being the active form. This specificity contributes to its effectiveness and reduces the likelihood of side effects associated with non-selective binding.
Propriétés
IUPAC Name |
(1S,6S,8S)-6-tert-butyl-3-azapentacyclo[11.8.1.03,8.09,22.016,21]docosa-9,11,13(22),16,18,20-hexaen-6-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31NO.ClH/c1-24(2,3)25(27)13-14-26-16-21-19-9-5-4-7-17(19)11-12-18-8-6-10-20(23(18)21)22(26)15-25;/h4-10,21-22,27H,11-16H2,1-3H3;1H/t21-,22-,25-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZRUMKUMFJJARD-AAJWHBHYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1(CCN2CC3C4=CC=CC=C4CCC5=C3C(=CC=C5)C2C1)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@]1(CCN2C[C@H]3C4=CC=CC=C4CCC5=C3C(=CC=C5)[C@@H]2C1)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801017434 | |
| Record name | (+)-Butaclamol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801017434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
59.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID11533016 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
55528-07-9 | |
| Record name | (+)-Butaclamol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801017434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![9,9-Bis[4-(4-aminophenoxy)phenyl]fluorene](/img/structure/B3182993.png)
![N-acetyl-D-[UL-13C6]glucosamine](/img/structure/B3182994.png)






![6,7,8,9-tetrahydro-1H-Imidazo[4,5-h]isoquinoline](/img/structure/B3183060.png)


